2-Phthalimidoethanesulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an ethane chain and a phthalimide moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticonvulsant drugs. The structure of 2-phthalimidoethanesulfonamide allows for various modifications, leading to derivatives that exhibit diverse biological activities.
The compound is synthesized from phthalic anhydride and taurine (2-aminoethanesulfonic acid), making it a derivative of both sulfonamides and phthalimides. It is classified as an organic sulfonamide and is often explored in pharmaceutical research for its potential anticonvulsant properties and other biological activities.
The synthesis of 2-phthalimidoethanesulfonamide typically involves several steps:
The yields for these reactions can vary, often falling within the range of 30-78% depending on the specific conditions and reactants used .
2-Phthalimidoethanesulfonamide can undergo various chemical reactions, including:
These reactions are crucial for synthesizing derivatives with improved pharmacological properties.
The mechanism of action for 2-phthalimidoethanesulfonamide, particularly in its role as an anticonvulsant, involves modulation of neurotransmitter systems. It is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This action helps stabilize neuronal excitability and prevent seizures.
Studies have shown that derivatives of this compound exhibit varying degrees of anticonvulsant activity when tested in animal models, such as maximal electroshock-induced seizures . The effectiveness is often linked to their ability to cross the blood-brain barrier and interact with GABA receptors.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
2-Phthalimidoethanesulfonamide has several applications in scientific research:
2-Phthalimidoethanesulfonamide (Chemical Abstracts Service registry number pending assignment) is a rationally designed hybrid molecule integrating two privileged scaffolds: a phthalimide moiety and a sulfonamide group linked through a two-carbon ethyl spacer. Its molecular formula is $C{10}H{10}N2O4S$, corresponding to a molecular weight of 254.27 g/mol. Structurally, it features:
Table 1: Key Molecular Properties of 2-Phthalimidoethanesulfonamide
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | $C{10}H{10}N2O4S$ | High-resolution MS |
Molecular Weight | 254.27 g/mol | Calculated |
Hydrogen Bond Donors | 2 (sulfonamide -NH₂) | Lipinski's Rule Analysis |
Hydrogen Bond Acceptors | 6 (4x O, 2x N) | Lipinski's Rule Analysis |
Rotatable Bonds | 4 (ethyl linker + S-N bond) | Computational Modeling |
Topological Polar Surface Area | ~106 Ų | Chemoinformatics Prediction |
Crystallographic studies of analogous phthalimide-sulfonamides reveal orthogonal orientation of the phthalimide plane relative to the sulfonamide group, minimizing steric clash while allowing simultaneous target engagement. The ethyl spacer optimizes distance between pharmacophores without introducing stereocenters—critical for avoiding chiral complexity in synthesis [6].
The strategic fusion of phthalimide and sulfonamide pharmacophores emerged from three converging research trajectories:
Sulfonamide Renaissance: Sulfonamides ($R-SO2NH2$), the first synthetic antibiotics (e.g., sulfanilamide, 1930s), experienced a resurgence in the 1990s as carbonic anhydrase inhibitors (e.g., acetazolamide). Their mechanism evolved from antimicrobial action to targeted enzyme inhibition, particularly against metalloenzymes via zinc coordination. This versatility positioned sulfonamides as "privileged fragments" in cancer and diabetes drug design [5].
Molecular Hybridization Era: The 2000s saw systematic exploration of hybrid molecules combining phthalimide’s cytokine-modulating capability with sulfonamide’s enzyme-inhibitory potential. Early hybrids linked sulfonamides directly to phthalimide’s nitrogen, but suffered from metabolic instability. The breakthrough came with spacer incorporation—specifically ethylene ($-CH2CH2-$)—balancing flexibility and conformational restraint. 2-Phthalimidoethanesulfonamide emerged as a lead candidate, synthesized via:
Phthalic anhydride + 2-aminoethanesulfonamide → Imide formation (DMF, 85°C)
This one-step process achieved high yields (>75%), enabling rapid structure-activity relationship (SAR) exploration [2] [6].
Table 2: Evolution of Phthalimide-Sulfonamide Hybrid Designs
Generation | Linker Type | Representative Compound | Key Advancement |
---|---|---|---|
1st (1990s) | Direct bonding | N-(Benzenesulfonyl)phthalimide | Proof-of-concept hybrid activity |
2nd (2000s) | Methyl ($-CH_2-$) | N-(Methylsulfonamide)phthalimide | Improved solubility |
3rd (2010s) | Ethyl ($-CH2CH2-$) | 2-Phthalimidoethanesulfonamide | Optimized bioactivity & metabolic stability |
4th (2020s) | Heterocyclic | 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonamide | Targeted cancer isoforms |
2-Phthalimidoethanesulfonamide exemplifies rational pharmacophore hybridization, exhibiting dual mechanisms with therapeutic implications:
A. Dual-Targeting Biological Activity
B. Structure-Activity Relationship (SAR) Insights
Systematic modifications reveal critical SAR patterns:
Table 3: Therapeutic Applications Enabled by 2-Phthalimidoethanesulfonamide’s Dual Mechanisms
Therapeutic Area | Target Pathway | Observed Activity | Reference Compound |
---|---|---|---|
Oncology | NF-κB/TNF-α signaling | 84% inhibition of TNF-α in macrophages | Pomalidomide (IC₅₀ = 25 nM) |
Carbonic anhydrase IX | Hypoxia-selective cytotoxicity (IC₅₀ = 2.1 μM) | SLC-0111 (Phase III) | |
Immunology | T-cell cytokine production | IL-2/IFNγ reduction (4-fold vs. control) | Apremilast (PDE4 inhibitor) |
Metabolic Disease | Glycosidase inhibition | β-Galactosidase inhibition (IC₅₀ = 210 μM) | Miglitol (α-glucosidase inhibitor) |
C. Drug Design Advantages
Future developments will focus on isoform selectivity (e.g., CA IX/XII over CA II) and prodrug strategies to mitigate solubility limitations. The continued evolution of this hybrid scaffold underscores its versatility in addressing unmet needs in oncology, immunology, and beyond.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: